molecular formula C16H28N2O B11054937 1-methyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine

1-methyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine

Cat. No.: B11054937
M. Wt: 264.41 g/mol
InChI Key: OECYDKRJPFXCND-UHFFFAOYSA-N
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Description

1-Methyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a tetrahydropyran moiety

Preparation Methods

The synthesis of 1-methyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydropyran moiety: This can be achieved through the cyclization of appropriate precursors under acidic conditions.

    Alkyne addition:

    Piperazine ring formation: The final step involves the formation of the piperazine ring, which can be synthesized through nucleophilic substitution reactions using appropriate amine precursors.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Methyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the saturation of the alkyne group to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-Methyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of compounds with neurological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-methyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 1-methyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine include:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of the piperazine ring with the tetrahydropyran moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H28N2O

Molecular Weight

264.41 g/mol

IUPAC Name

1-methyl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine

InChI

InChI=1S/C16H28N2O/c1-15(2)7-5-8-16(3,19-15)9-6-10-18-13-11-17(4)12-14-18/h5,7-8,10-14H2,1-4H3

InChI Key

OECYDKRJPFXCND-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C)C

Origin of Product

United States

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